molecular formula C7H6ClIO2S B2997032 2-Iodo-4-methylbenzenesulfonyl chloride CAS No. 874514-40-6

2-Iodo-4-methylbenzenesulfonyl chloride

Cat. No.: B2997032
CAS No.: 874514-40-6
M. Wt: 316.54
InChI Key: VEYFOQOZMRRLPB-UHFFFAOYSA-N
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Description

2-Iodo-4-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H6ClIO2S. It is widely used in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical properties and reactivity, making it a valuable reagent in organic synthesis.

Mechanism of Action

Target of Action

It’s known that sulfonyl chlorides are generally reactive towards nucleophiles due to the good leaving group (chloride), which suggests that this compound could potentially react with a variety of biological targets, such as proteins or dna, that have nucleophilic functional groups .

Mode of Action

Sulfonyl chlorides are typically electrophiles that can undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) attacks the sulfonyl chloride, leading to the displacement of the chloride ion. This could result in the formation of a covalent bond between the 2-Iodo-4-methylbenzenesulfonyl group and the nucleophile .

Biochemical Pathways

Given its potential reactivity towards a variety of biological nucleophiles, it could conceivably interfere with multiple biochemical pathways depending on the specific cellular context .

Pharmacokinetics

As a small molecule, it might be expected to have reasonable bioavailability, but this would also depend on factors such as its solubility and stability .

Result of Action

Given its potential reactivity, it could conceivably lead to the modification of various biomolecules, potentially disrupting their normal function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Iodo-4-methylbenzenesulfonyl chloride. Factors such as pH, temperature, and the presence of other reactive species could potentially affect its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodo-4-methylbenzenesulfonyl chloride can be synthesized through direct halogenationElectrophilic aromatic substitution reactions with appropriate halogenating agents are typically used for this purpose.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, nucleophiles, and oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various substituted benzenesulfonyl chlorides, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

2-Iodo-4-methylbenzenesulfonyl chloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonyl chloride: Similar in structure but lacks the iodine atom.

    2-Iodo-4-methylbenzenesulfonamide: Contains an amide group instead of a chloride group.

    2-Iodo-4-methylbenzenesulfonic acid: Contains a sulfonic acid group instead of a chloride group.

Uniqueness

2-Iodo-4-methylbenzenesulfonyl chloride is unique due to the presence of both iodine and sulfonyl chloride groups, which confer distinct reactivity and chemical properties. This combination makes it a versatile reagent in organic synthesis and various research applications.

Properties

IUPAC Name

2-iodo-4-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO2S/c1-5-2-3-7(6(9)4-5)12(8,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYFOQOZMRRLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874514-40-6
Record name 2-iodo-4-methylbenzene-1-sulfonyl chloride
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